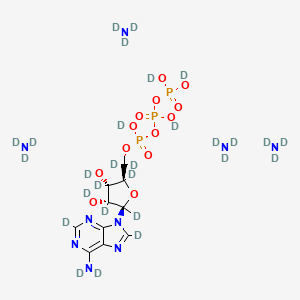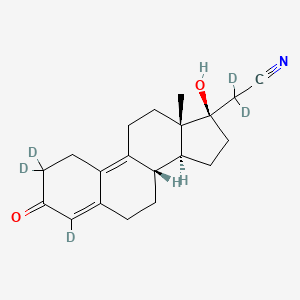
Dienogest-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dienogest-d5 is a synthetic progestogen, a derivative of 19-nortestosterone, and is used primarily in the treatment of endometriosis. It is a deuterated form of dienogest, where five hydrogen atoms are replaced with deuterium. This modification can help in pharmacokinetic studies by providing a stable isotope for tracing the compound in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dienogest-d5 involves multiple steps, starting from steroidal precursors. One common method involves the reaction of a steroidal ketone with a cyanomethyl group under controlled conditions. The reaction typically uses solvents like tetrahydrofuran and reagents such as n-butyllithium. The reaction is carried out at low temperatures, often below -50°C, to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
Dienogest-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dienogest-quinone derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Substitution reactions, particularly at the cyanomethyl group, can yield various analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include dienogest-quinone, dihydrodienogest, and various substituted analogs, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Dienogest-d5 has a wide range of applications in scientific research:
Chemistry: Used in the study of steroidal chemistry and the development of new synthetic routes.
Biology: Employed in pharmacokinetic studies to trace the metabolism and distribution of dienogest in biological systems.
Medicine: Investigated for its therapeutic potential in treating endometriosis and other hormone-related disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
Dienogest-d5 acts as an agonist at the progesterone receptor. It exhibits a potent progestagenic effect in the endometrium, leading to endometrial atrophy after prolonged use. The compound also has antiandrogenic properties, which help in reducing androgen-dependent symptoms like acne. The molecular targets include the progesterone receptor and pathways involved in endometrial proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Levonorgestrel: Another synthetic progestogen used in contraceptives and hormone therapy.
Norethindrone: A progestin used in birth control pills and hormone replacement therapy.
Medroxyprogesterone acetate: Used in contraceptives and for treating endometriosis.
Uniqueness of Dienogest-d5
This compound is unique due to its deuterated form, which provides stability and allows for detailed pharmacokinetic studies. It also has a strong progestagenic effect with minimal androgenic activity, making it particularly effective in treating endometriosis with fewer side effects compared to other progestins .
Propiedades
Fórmula molecular |
C20H25NO2 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
2,2-dideuterio-2-[(8S,13S,14S,17R)-2,2,4-trideuterio-17-hydroxy-13-methyl-3-oxo-6,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile |
InChI |
InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i3D2,10D2,12D |
Clave InChI |
AZFLJNIPTRTECV-HIAZGCQNSA-N |
SMILES isomérico |
[2H]C1=C2CC[C@H]3[C@@H]4CC[C@]([C@]4(CCC3=C2CC(C1=O)([2H])[2H])C)(C([2H])([2H])C#N)O |
SMILES canónico |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


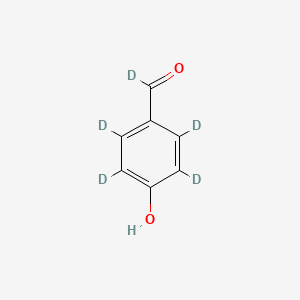
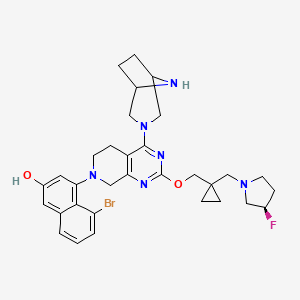
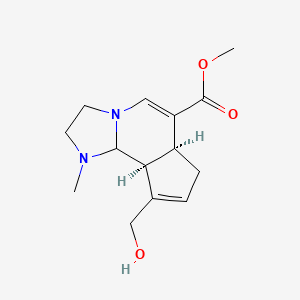
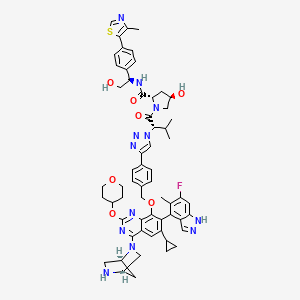

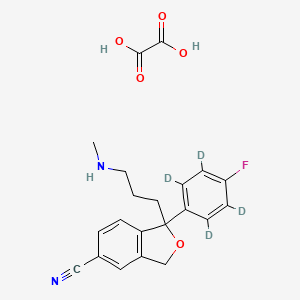


![(1S,4s)-4-(2-Fluoro-4-methoxy-5-(((1S,2R,3S,4R)-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12405063.png)
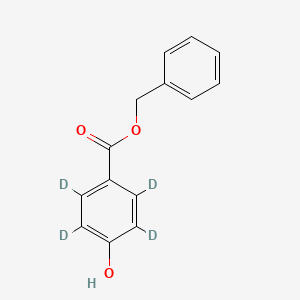
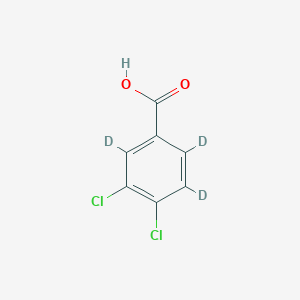
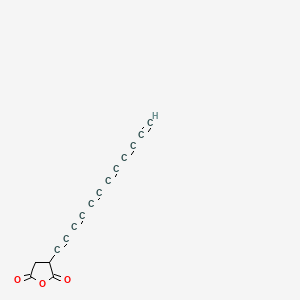
![2-[tert-butyl-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]amino]acetic acid](/img/structure/B12405083.png)
